An In-depth Technical Guide to 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS 868371-91-9)
An In-depth Technical Guide to 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS 868371-91-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one, a halogenated derivative of the versatile 1,4-benzoxazin-3-one scaffold. While specific literature on this particular compound is sparse, this document synthesizes information on its chemical properties, proposes a plausible synthetic pathway based on established methodologies for related analogues, and explores its potential biological significance in the context of the broader class of benzoxazinone derivatives. The 1,4-benzoxazin-3-one core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[1][2] The introduction of a bromine atom at the 8-position and a methyl group at the 2-position is anticipated to modulate the compound's physicochemical properties and biological activity, making it a molecule of interest for further investigation.
Introduction to the 1,4-Benzoxazin-3-one Scaffold
The 1,4-benzoxazin-3-one ring system is a key heterocyclic motif found in a variety of biologically active compounds.[3] These structures are of significant interest to medicinal chemists due to their relative ease of synthesis and the diverse pharmacological profiles exhibited by their derivatives. The benzoxazinone core can be strategically functionalized at various positions to optimize potency, selectivity, and pharmacokinetic properties. Halogenation, in particular, is a common strategy in drug design to enhance binding affinity, metabolic stability, and cell permeability. The presence of a bromine atom, as in the title compound, can lead to increased lipophilicity and the potential for halogen bonding interactions with biological targets.[4]
Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₉H₈BrNO₂ |
| Molecular Weight | 242.07 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to have low solubility in water and good solubility in organic solvents like DMSO, DMF, and chlorinated solvents. |
| LogP | Predicted to be in the range of 2-3, indicating moderate lipophilicity. |
Proposed Synthetic Pathway
A specific, published synthesis for 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one has not been identified in the current literature. However, a plausible multi-step synthetic route can be devised based on established methodologies for the synthesis of related 2-methyl-substituted 2H-benzo[b][4]oxazin-3(4H)-ones, such as the Smiles rearrangement.[5] The proposed pathway commences with a commercially available substituted aminophenol.
Step-by-Step Experimental Protocol:
Step 1: Synthesis of N-(3-Bromo-2-hydroxyphenyl)-2-chloropropanamide
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To a stirred solution of 2-amino-3-bromophenol (1 equivalent) in a suitable solvent such as acetone or dichloromethane, add a mild base like sodium bicarbonate (2 equivalents).
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Cool the mixture to 0 °C in an ice bath.
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Slowly add a solution of 2-chloropropionyl chloride (1.1 equivalents) in the same solvent dropwise, maintaining the temperature below 5 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, filter the reaction mixture to remove any inorganic salts.
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Concentrate the filtrate under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the desired intermediate.
Causality behind Experimental Choices: The use of a mild base like sodium bicarbonate is crucial to neutralize the HCl generated during the acylation without deprotonating the phenolic hydroxyl group, which could lead to side reactions. The reaction is performed at low temperature to control the exothermicity of the acylation reaction.
Step 2: Intramolecular Cyclization via Smiles Rearrangement
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Dissolve the N-(3-Bromo-2-hydroxyphenyl)-2-chloropropanamide (1 equivalent) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF).
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Add a base such as potassium carbonate (2-3 equivalents).
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Heat the reaction mixture to a temperature between 100-140 °C.
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Monitor the reaction for the formation of the cyclized product by TLC.
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Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
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The precipitated solid product can be collected by filtration, washed with water, and dried.
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Further purification can be achieved by recrystallization or column chromatography to afford pure 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one.
Causality behind Experimental Choices: A strong base like potassium carbonate is required to deprotonate the phenolic hydroxyl group, initiating the intramolecular nucleophilic substitution (Smiles Rearrangement). DMF is an excellent solvent for this type of reaction as it is polar, aprotic, and has a high boiling point, allowing the reaction to be carried out at elevated temperatures to facilitate the cyclization.
Structural Characterization
The structure of the synthesized 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one should be confirmed using standard analytical techniques:
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons, the methine proton at the 2-position (likely a quartet coupled to the methyl protons), and the methyl protons at the 2-position (a doublet). The NH proton of the lactam will also be present, likely as a broad singlet.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for the carbonyl carbon of the lactam, the aromatic carbons (with the carbon attached to the bromine showing a characteristic lower intensity), the methine carbon at the 2-position, and the methyl carbon.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) and/or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately equal intensity for M+ and M+2) will be a key diagnostic feature.
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic strong absorption band for the lactam carbonyl group (typically around 1680-1700 cm⁻¹), as well as N-H stretching vibrations.
Potential Biological Activities and Applications
While no specific biological data for 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one has been reported, the broader class of benzoxazinone derivatives has been extensively investigated for a variety of therapeutic applications.
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Anti-inflammatory and Analgesic Activity: Many benzoxazinone derivatives have shown potent anti-inflammatory and analgesic effects, suggesting their potential as novel non-steroidal anti-inflammatory drugs (NSAIDs).[1]
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Anticancer Activity: Substituted 3,4-dihydro-2H-1,4-benzoxazine derivatives have been evaluated for their antiproliferative activity against various cancer cell lines, with some compounds showing promising IC₅₀ values.[2] The mechanism of action can involve the disruption of cell membrane permeability and the induction of cell death.[2]
-
Antimicrobial and Antifungal Activity: The benzoxazinone scaffold has been explored for the development of new antimicrobial and antifungal agents.[3][6]
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Enzyme Inhibition: Certain benzoxazinone derivatives have been identified as inhibitors of enzymes such as α-chymotrypsin and rhomboid proteases.[4][7] This suggests that 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one could be screened against a panel of enzymes to identify potential therapeutic targets.
The presence of the 8-bromo substituent could enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes and interact with intracellular targets. Further research is warranted to synthesize this compound and evaluate its biological activity in various assays to determine its therapeutic potential.
Safety and Handling
As with any research chemical with limited toxicological data, 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one should be handled with appropriate safety precautions.
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
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Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one represents an intriguing yet underexplored molecule within the pharmacologically significant class of benzoxazinones. This guide has provided a comprehensive overview of its predicted properties and a plausible, literature-derived synthetic route to facilitate its preparation. The rich biological activity profile of the parent scaffold suggests that this specific derivative is a promising candidate for screening in various therapeutic areas, particularly in oncology, inflammation, and infectious diseases. Further research to synthesize and biologically evaluate this compound is highly encouraged to unlock its full potential in drug discovery and development.
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